molecular formula C17H19BrN4O3 B4791945 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide

Cat. No. B4791945
M. Wt: 407.3 g/mol
InChI Key: HSRSZNAPWVKHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses, cell proliferation, and apoptosis.

Mechanism of Action

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK). This modification results in the inhibition of IKK activity, which in turn prevents the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. As a result, the activity of NF-κB is inhibited, leading to the downregulation of various cellular processes, including inflammation, immune response, and apoptosis.
Biochemical and Physiological Effects:
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in various disease models. Additionally, 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 has been shown to induce apoptosis in cancer cells by inhibiting the activity of NF-κB. 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various cellular and animal models. Additionally, 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 has been extensively studied and has a well-established mechanism of action. However, there are also limitations to the use of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 in lab experiments. 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 has been shown to have off-target effects, which may complicate the interpretation of experimental results. Additionally, the use of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 may not accurately reflect the complexity of disease pathogenesis, as NF-κB is involved in various cellular processes.

Future Directions

There are several future directions for the study of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082. First, further studies are needed to elucidate the off-target effects of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 and their potential impact on experimental results. Second, the development of more selective inhibitors of NF-κB may provide additional insights into the role of NF-κB in disease pathogenesis. Third, the combination of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 with other therapeutic agents may enhance its anti-tumor and anti-inflammatory effects. Fourth, the use of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 in clinical trials may provide insights into its potential therapeutic applications in humans. Finally, the identification of biomarkers that predict the response to 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 may improve patient selection and treatment outcomes.

Scientific Research Applications

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, which is involved in the regulation of various cellular processes, including inflammation, immune response, and apoptosis. 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. Additionally, 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide 11-7082 has been shown to have anti-tumor effects in various cancer models, including breast cancer, prostate cancer, and pancreatic cancer.

properties

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O3/c18-15-11-21(20-16(15)22(24)25)10-12-5-4-6-13(9-12)17(23)19-14-7-2-1-3-8-14/h4-6,9,11,14H,1-3,7-8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRSZNAPWVKHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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